molecular formula C10H9N3OS B3051229 1-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone CAS No. 32189-00-7

1-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone

Cat. No.: B3051229
CAS No.: 32189-00-7
M. Wt: 219.27 g/mol
InChI Key: UJVOAHVGRTVDDA-UHFFFAOYSA-N
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Description

1-Phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone is a compound that features a phenyl group attached to an ethanone moiety, which is further linked to a 1H-1,2,4-triazol-5-ylsulfanyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the triazole ring, a common pharmacophore, contributes to its biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone can be synthesized through a multi-step process. One common method involves the initial bromination of acetophenone to yield bromoacetophenone. This intermediate is then reacted with 1H-1,2,4-triazole-5-thiol under basic conditions to form the desired product . The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the triazolylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to form the corresponding alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed for the reduction of the carbonyl group.

    Substitution: Nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be performed using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

1-Phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone has several scientific research applications:

Comparison with Similar Compounds

    1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone: This compound lacks the sulfanyl group, which may result in different reactivity and biological activity.

    1-Phenyl-2-(1H-1,2,3-triazol-4-yl)ethanone: The position of the nitrogen atoms in the triazole ring differs, potentially affecting its binding properties and reactivity.

    1-Phenyl-2-(1H-1,2,4-triazol-3-yl)ethanone: Another positional isomer with distinct chemical and biological properties.

Uniqueness: 1-Phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone is unique due to the presence of the sulfanyl group, which can undergo various chemical transformations and enhance the compound’s reactivity.

Properties

IUPAC Name

1-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3OS/c14-9(8-4-2-1-3-5-8)6-15-10-11-7-12-13-10/h1-5,7H,6H2,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJVOAHVGRTVDDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30341034
Record name STK071589
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32189-00-7
Record name STK071589
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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